

Measuring Isocitrate Dehydrogenase Activity: A Comprehensive Guide for Researchers

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Compound of Interest

Compound Name: *Isocitric Acid*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase (IDH) is a pivotal enzyme in cellular metabolism, primarily known for its role in the citric acid cycle. It catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate, concurrently reducing NADP⁺ to NADPH or NAD⁺ to NADH. In eukaryotes, three main isoforms of IDH exist: the NADP⁺-dependent IDH1 found in the cytoplasm and peroxisomes, the mitochondrial NADP⁺-dependent IDH2, and the mitochondrial NAD⁺-dependent IDH3.^{[1][2]}

The significance of IDH in biomedical research has been amplified by the discovery of mutations in IDH1 and IDH2, which are key drivers in various cancers such as glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.^{[1][3]} These mutations impart a neomorphic activity, causing the enzyme to convert α -ketoglutarate into the oncometabolite 2-hydroxyglutarate (2-HG).^[1] Consequently, the measurement of both wild-type and mutant IDH activity is crucial for fundamental research, disease diagnostics, and the development of therapeutic inhibitors.^[1]

This document provides detailed protocols for measuring the activity of wild-type and mutant IDH enzymes using spectrophotometric and colorimetric methods.

Principle of the Assays

The activity of wild-type IDH is typically determined by monitoring the production of NADPH or NADH.^[1] This can be achieved by directly measuring the increase in absorbance at 340 nm.^[1] Alternatively, a coupled enzymatic reaction can be employed where the produced NADPH or NADH reduces a chromogenic or fluorogenic substrate, resulting in a colorimetric or fluorescent signal.^[1] For colorimetric assays, the final product is often a formazan dye that absorbs light at approximately 450 nm.^{[2][4][5]}

For mutant IDH, the neomorphic activity is measured by monitoring the consumption of NADPH as α -ketoglutarate is converted to 2-hydroxyglutarate.^{[1][6]} This is observed as a decrease in absorbance at 340 nm.^[6]

Wild-Type Isocitrate Dehydrogenase Activity Assay

This protocol can be adapted to measure the activity of NADP⁺-dependent (IDH1 and IDH2) or NAD⁺-dependent (IDH3) isoforms by using either NADP⁺ or NAD⁺ as the cofactor in the reaction mixture.^{[2][3]}

Data Presentation: Reagent Concentrations for Wild-Type IDH Activity Assays

Reagent	Typical Final Concentration
Buffer (Tris-HCl or Triethanolamine)	40-100 mM
pH	7.4 - 8.5
Isocitrate	5 mM
NADP ⁺ or NAD ⁺	1 mM
Divalent Cation (Mg ²⁺ or Mn ²⁺)	Required, concentration varies

Note: The optimal concentrations of reagents may vary depending on the specific enzyme source and experimental conditions. It is recommended to optimize these concentrations for your specific assay.

Experimental Protocol: Spectrophotometric/Colorimetric Assay for Wild-Type IDH Activity

Materials:

- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 340 nm or 450 nm
- IDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- Isocitrate solution
- NADP⁺ or NAD⁺ solution
- Developer solution (for colorimetric assay)
- Sample (cell lysate, tissue homogenate, or purified enzyme)
- NADH or NADPH Standard (for standard curve)

Procedure:

- Sample Preparation:
 - Homogenize tissue (e.g., 50 mg) or cells (e.g., 1×10^6) in 200 μ L of ice-cold IDH Assay Buffer.[3]
 - Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.[3]
 - Collect the supernatant for the assay. Serum samples can often be used directly.[3]
- Standard Curve Preparation:
 - Prepare a series of NADH or NADPH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in IDH Assay Buffer.[7]
 - Adjust the final volume of each standard to 50 μ L with IDH Assay Buffer.[7]
- Reaction Mix Preparation:
 - Prepare a Reaction Mix for each sample. For a 50 μ L reaction mix, combine:

- IDH Assay Buffer
- Isocitrate solution (to a final concentration of 5 mM)[1]
- NADP+ or NAD+ solution (to a final concentration of 1 mM)[1]
- Developer (if using a colorimetric assay)[3]
- Prepare a Background Control Mix containing all components except the isocitrate substrate.
- Assay Measurement:
 - Add 5-50 μ L of the sample to wells of the 96-well plate.
 - For background control wells, add the same volume of sample.
 - Bring the total volume in all wells to 50 μ L with IDH Assay Buffer.[1]
 - Initiate the reaction by adding 50 μ L of the Reaction Mix to the sample wells and 50 μ L of the Background Control Mix to the background control wells.[1]
 - Incubate the plate at 37°C for 3-60 minutes.
 - Measure the absorbance at 340 nm (for direct NADPH/NADH detection) or 450 nm (for colorimetric assays) in kinetic or endpoint mode.[1]
- Data Analysis:
 - Subtract the absorbance of the 0 standard from all standard readings and plot the standard curve.
 - Subtract the background control reading from the sample reading.
 - Determine the amount of NAD(P)H produced in the sample from the standard curve and calculate the IDH activity. One unit of IDH is the amount of enzyme that generates 1.0 μ mole of NADH or NADPH per minute at 37°C and pH 8.0.[3]

Mutant Isocitrate Dehydrogenase Activity Assay

This protocol is designed to measure the neomorphic activity of mutant IDH1/2, which is the conversion of α -ketoglutarate to 2-hydroxyglutarate, consuming NADPH in the process.^[1]

Data Presentation: Reagent Concentrations for Mutant IDH Activity Assays

Reagent	Typical Final Concentration
Buffer (Tris-HCl)	25-100 mM
pH	7.4 - 8.0
α -Ketoglutarate	Varies (e.g., low micromolar)
NADPH	15 μ M

Note: Optimal concentrations should be determined empirically.

Experimental Protocol: Spectrophotometric Assay for Mutant IDH Activity

Materials:

- 96-well UV-transparent flat-bottom microplate
- Microplate reader capable of measuring absorbance at 340 nm
- Mutant IDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- α -Ketoglutarate solution
- NADPH solution
- Sample (cell lysate from cells expressing mutant IDH, or purified mutant enzyme)

Procedure:

- Sample Preparation:

- Homogenize tissue or cells expressing mutant IDH in ice-cold Mutant IDH Lysis Buffer.[\[6\]](#)
- Keep the samples on ice for 10 minutes.[\[6\]](#)
- Centrifuge at 10,000 x g for 5 minutes at 4°C to remove cell debris.[\[6\]](#)
- To remove small molecules that may interfere with the assay, an ammonium sulfate precipitation step can be performed.[\[6\]](#)[\[8\]](#)
- NADPH Standard Curve Preparation:
 - Prepare a series of NADPH standards (e.g., 0, 20, 40, 60, 80, 100 nmol/well) in Mutant IDH Assay Buffer.[\[6\]](#)
 - Adjust the final volume to 100 µL/well with Mutant IDH Assay Buffer.[\[6\]](#)
- Reaction Mix Preparation:
 - Prepare a Reaction Mix containing Mutant IDH Assay Buffer and α-ketoglutarate.
- Assay Measurement:
 - Add 5-50 µL of the deproteinized sample to each well.
 - Add NADPH to a final concentration (e.g., 15 µM).[\[1\]](#)
 - Bring the total volume to 50 µL with Mutant IDH Assay Buffer.
 - Initiate the reaction by adding 50 µL of the Reaction Mix.
 - Measure the absorbance at 340 nm in kinetic mode for an extended period (e.g., 40 minutes) at 37°C.[\[9\]](#)
- Data Analysis:
 - Calculate the rate of NADPH consumption (decrease in absorbance at 340 nm) from the linear portion of the kinetic curve.
 - The activity of mutant IDH is proportional to the rate of NADPH consumption.

IDH1/2 Inhibitor Screening Assay

The principles and protocols described above can be adapted for high-throughput screening (HTS) of IDH inhibitors. For mutant IDH inhibitor screening, a fluorescence-based assay monitoring NADPH consumption is often preferred for its sensitivity.[\[10\]](#)

Experimental Protocol: Mutant IDH1 Inhibitor Screening

Materials:

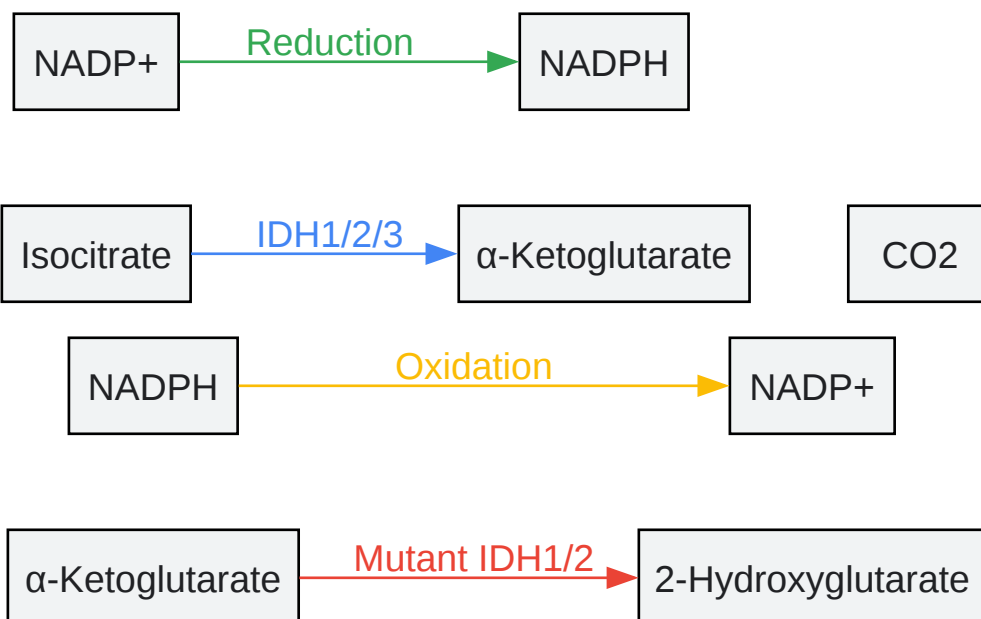
- 384-well black microplate
- Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
- Assay Buffer
- Mutant IDH1 enzyme
- α -Ketoglutarate
- NADPH
- Test compounds and known inhibitor (positive control)

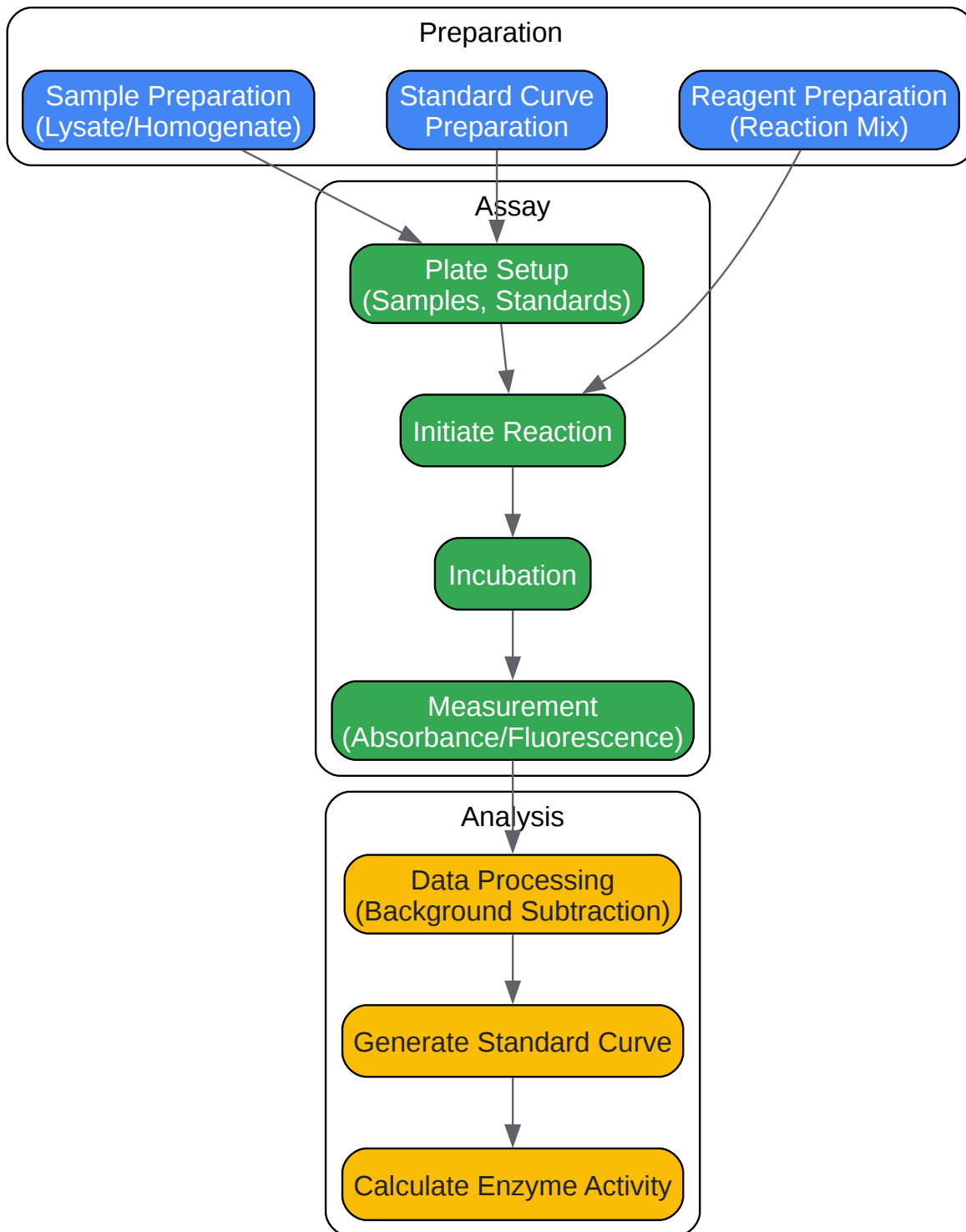
Procedure:

- Compound Plating: Add test compounds and controls (e.g., DMSO as a negative control, and a known inhibitor like IHMT-IDH1-053 as a positive control) to the wells.[\[10\]](#)
- Enzyme Addition: Add the mutant IDH1 enzyme solution to all wells except the blank.
- Incubation: Incubate the plate to allow for compound binding to the enzyme.
- Reaction Initiation: Add a substrate solution containing α -ketoglutarate and NADPH to all wells to start the reaction.[\[10\]](#)
- Fluorescence Reading: Measure the fluorescence of NADPH at multiple time points in kinetic mode.[\[10\]](#)

- Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve. The quality of the assay can be assessed by calculating the Z'-factor.[\[10\]](#)

Visualizations





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